molecular formula C9H15Cl B13202345 [1-(Chloromethyl)cyclopropyl]cyclopentane

[1-(Chloromethyl)cyclopropyl]cyclopentane

Cat. No.: B13202345
M. Wt: 158.67 g/mol
InChI Key: JKVAVMFLUOQCPR-UHFFFAOYSA-N
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Description

[1-(Chloromethyl)cyclopropyl]cyclopentane is an organic compound with the molecular formula C9H15Cl It consists of a cyclopentane ring attached to a cyclopropyl group, which is further substituted with a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Chloromethyl)cyclopropyl]cyclopentane typically involves the reaction of cyclopentane with cyclopropylmethyl chloride under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[1-(Chloromethyl)cyclopropyl]cyclopentane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of cyclopropylmethyl derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of amines, ethers, or other substituted derivatives.

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of cyclopropylmethyl derivatives.

Scientific Research Applications

[1-(Chloromethyl)cyclopropyl]cyclopentane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(Chloromethyl)cyclopropyl]cyclopentane depends on its specific application. In chemical reactions, the chloromethyl group acts as a reactive site for nucleophilic substitution or other transformations. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethyl chloride: Similar structure but lacks the cyclopentane ring.

    Cyclopentylmethyl chloride: Similar structure but lacks the cyclopropyl group.

    Chloromethylcyclopropane: Similar structure but lacks the cyclopentane ring.

Uniqueness

[1-(Chloromethyl)cyclopropyl]cyclopentane is unique due to the presence of both cyclopropyl and cyclopentane rings, which impart distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H15Cl

Molecular Weight

158.67 g/mol

IUPAC Name

[1-(chloromethyl)cyclopropyl]cyclopentane

InChI

InChI=1S/C9H15Cl/c10-7-9(5-6-9)8-3-1-2-4-8/h8H,1-7H2

InChI Key

JKVAVMFLUOQCPR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2(CC2)CCl

Origin of Product

United States

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